1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile
Description
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group, a ketone oxygen at position 2, and a nitrile group at position 2.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-9-1-3-10(4-2-9)14-6-5-8(7-13)11(14)15/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPAZZYGDHLPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229556 | |
| Record name | 1-(4-Chlorophenyl)-2-oxo-3-pyrrolidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930298-99-0 | |
| Record name | 1-(4-Chlorophenyl)-2-oxo-3-pyrrolidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930298-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-2-oxo-3-pyrrolidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropane Ring Opening and Homoconjugate Addition
One prominent method involves the homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives, which are then transformed into N-aryl-2-oxopyrrolidine-3-carboxylic acids. These intermediates can be further converted into the target nitrile compound by functional group transformations.
- Starting Materials: Anilines (e.g., 4-chloroaniline) and cyclopropane-1,1-dicarboxylate derivatives.
- Key Reaction: Nucleophilic ring opening of cyclopropane by the aniline nitrogen, followed by cyclization to form the pyrrolidinone ring.
- Subsequent Steps: Conversion of carboxylic acid at the 3-position to nitrile via dehydration or substitution reactions.
This method was adapted and optimized in recent studies on N-substituted 2-oxopyrrolidine-3-carboxylic acids synthesis, which serve as precursors for β-lactams and related compounds.
Synthesis from Spirocyclic Precursors
A reported method involves the reaction of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with 4-chloroaniline in acetonitrile under inert atmosphere at ambient temperature for extended periods (e.g., 48.5 hours), yielding 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid with high yield (~86%). This intermediate can be chemically modified to introduce the nitrile group at the 3-position through dehydration or substitution reactions.
Detailed Reaction Conditions and Yields
Characterization and Confirmation of Structure
- NMR Spectroscopy : Key indicators include chemical shifts corresponding to the pyrrolidinone ring protons and carbons, aromatic protons of the 4-chlorophenyl group, and the cyano carbon signal typically appearing downfield in the $$^{13}C$$-NMR spectrum.
- Mass Spectrometry : High-resolution mass spectrometry confirms molecular weight and formula.
- X-ray Crystallography : For related pyrrolidinone derivatives, crystal structures reveal planar pyrrolidinone rings and dihedral angles between phenyl and pyrrolidinone moieties, confirming the molecular conformation.
Research Findings on Reaction Optimization
- Reaction times and temperatures are critical for yield optimization; prolonged reaction times at room temperature under inert atmosphere favor high yields.
- Use of solvents like acetonitrile and dichloromethane is common for solubility and reaction control.
- Catalysts or bases such as triethylamine facilitate amide bond formation and nucleophilic substitutions.
- Microwave irradiation has been explored to accelerate some cyclization steps, though sometimes at the cost of lower yields.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.
Scientific Research Applications
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 4-chlorophenyl group is a common pharmacophore in bioactive molecules. Key structural analogs and their properties are summarized below:
Key Observations :
- Chalcone Derivatives : The position and nature of substituents significantly affect cytotoxicity. For example, replacing the p-tolyl group in compound 1 with a bulkier 4-tolylphenyl group (compound 2) improved activity by ~40-fold .
- Triazole Derivatives : Electron-withdrawing groups (e.g., CF3) enhance growth inhibition in lung cancer cells, with GP values exceeding 68% .
Impact of Heterocyclic Core
- Pyrrolidine vs. However, pyridine derivatives often exhibit higher thermal stability .
- Chalcone Backbone : The α,β-unsaturated ketone in chalcones enables Michael addition reactions with biological nucleophiles, a mechanism absent in saturated pyrrolidine systems .
Research Findings and Implications
- Cytotoxicity : Chalcone derivatives with 4-chlorophenyl groups show promise as anticancer agents, particularly compounds 2–4 (IC50 = 22.41–422.22 µg/mL) .
- Selectivity : Triazole derivatives exhibit selectivity for lung cancer (NCI-H522), emphasizing the role of substituents in targeting specific cell lines .
- Safety: Compound 2 (chalcone) requires further testing on normal cells (e.g., Vero cells) to assess therapeutic index .
Biological Activity
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile (CAS No. 930298-99-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from various precursors through methods such as cyclization and functional group transformations. Specific synthetic routes may include the use of starting materials like substituted phenyl rings and carbonitriles, leading to the formation of the pyrrolidine ring structure.
Anticancer Activity
Research has shown that derivatives of 2-oxopyrrolidine compounds exhibit significant anticancer properties. In a study evaluating the cytotoxic effects against A549 human lung adenocarcinoma cells, compounds similar to this compound demonstrated varying degrees of efficacy. For instance, substituents on the phenyl ring, such as the 4-chloro group, were found to enhance anticancer activity by reducing cell viability significantly (64% viability at 100 µM for certain derivatives) .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Viability (%) at 100 µM | Notes |
|---|---|---|
| This compound | 64 | Enhanced activity with 4-chloro substitution |
| Compound A | 78 | Weak activity |
| Compound B | 61 | Comparable activity to compound A |
Antimicrobial Activity
In terms of antimicrobial properties, studies have highlighted that certain pyrrolidine derivatives possess selective activity against multidrug-resistant strains of Staphylococcus aureus. While specific data on this compound is limited, related compounds have shown promising results in inhibiting bacterial growth .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound C | <64 | MRSA |
| Compound D | >64 | E. coli |
| This compound | TBD | TBD |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly influence the biological activity of pyrrolidine derivatives. For example, moving substituents from para to meta or ortho positions on the aromatic ring often leads to decreased potency. The presence of electron-withdrawing groups like chlorine enhances the activity due to increased electron deficiency at the reactive sites .
Figure 1: Structure-Activity Relationship Overview
SAR Overview (Note: Placeholder for actual image)
Case Studies
Several case studies have documented the efficacy of pyrrolidine derivatives in preclinical models:
- Study on Anticancer Activity : A study involving various pyrrolidine derivatives showed that those with halogen substitutions exhibited superior cytotoxicity against A549 cells compared to their unsubstituted counterparts .
- Antimicrobial Efficacy : Research indicated that certain compounds derived from similar scaffolds were effective against resistant strains, suggesting a potential pathway for developing new antibiotics .
Q & A
Q. What are the established synthetic methodologies for 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carbonitrile?
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the pyrrolidine ring via cyclization reactions using precursors like chlorobenzyl derivatives and nitrile-containing intermediates.
- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Oxidation or functional group interconversion to install the 2-oxo group.
Key reagents include trifluoromethylating agents (for analogous compounds) and chlorinated aryl halides. Solvents such as ethanol or water, combined with catalysts like palladium complexes, are critical for optimizing yields .
Q. What analytical techniques are critical for confirming the structure of this compound?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton environments and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles (e.g., analogous compounds in and ).
| Analytical Data Example |
|---|
| H NMR (DMSO-d6) : δ 7.45 (d, 2H, Ar–H), 3.82 (m, 1H, pyrrolidine-H), 2.95–2.75 (m, 2H, CH2) |
| HRMS (ESI+) : m/z Calculated for CHClNO: 235.0375; Found: 235.0378 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for aryl coupling steps, while aqueous ethanol improves cyclization efficiency .
- Temperature Control : Maintaining 60–80°C during cyclization minimizes side reactions.
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps, with ligand tuning to reduce steric hindrance.
- Workup Protocols : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product with >95% purity.
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions often arise from:
- Stereochemical ambiguity : Use X-ray crystallography (e.g., ) to confirm spatial arrangements.
- Overlapping NMR signals : Employ 2D NMR techniques (COSY, HSQC) to resolve complex splitting patterns.
- Isomeric impurities : Compare experimental IR spectra with computational predictions (DFT) to identify carbonyl stretching frequencies (~1700 cm) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Given its structural similarity to COX-2 inhibitors and bioactive pyrrolidines (), prioritize:
- Enzyme Inhibition Assays : Measure IC against COX-2 or kinases using fluorogenic substrates.
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 active site) using AutoDock Vina.
| Example Assay Parameters |
|---|
| COX-2 Inhibition : IC = 12 µM (SD ± 1.5, n = 3) |
| MTT Assay : EC = 25 µM against HeLa cells |
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and bioactivity?
- Chlorine vs. Fluorine : Fluorine substitution (para position) increases electronegativity, enhancing binding to hydrophobic enzyme pockets but reducing solubility.
- Nitrile Group : Acts as a hydrogen bond acceptor, critical for interactions with serine residues in proteases.
- Pyrrolidine Ring : Rigidity vs. flexibility modulates membrane permeability (logP ~2.5 predicted via ChemDraw).
Q. What computational methods are recommended for predicting the compound’s physicochemical properties?
- logP and pKa : Use ChemAxon or ACD/Labs for partition coefficient and ionization predictions.
- Molecular Dynamics (MD) : Simulate solvation effects in water/octanol systems using GROMACS.
- DFT Calculations : Gaussian 09 for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
